
Primycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Primycin is a large 36-membered non-polyene macrolide lactone antibiotic produced by the Gram-positive filamentous bacterium Saccharomonospora azurea . It exhibits high antimicrobial activity against frequent Gram-positive pathogens, including clinically prevalent multidrug-resistant strains . This compound was first described in 1954 and has since been recognized for its broad-spectrum antimicrobial properties .
准备方法
Primycin is biosynthesized through the modular type I polyketide synthase pathway in Saccharomonospora azurea . In industrial-scale batch fermentation, the this compound-producing strain is cultivated in a complex fermentation medium optimized for antibiotic production . The role of various fatty acids, such as palmitic acid, in the growth medium has been studied to enhance this compound production . The preparation of water-soluble this compound and its components involves specific processes to ensure its stability and efficacy .
化学反应分析
Primycin undergoes various chemical reactions, including complex formation with ergosterol, which is crucial for its antifungal activity . The interaction of this compound with oleic acid, a building block of plasma membranes, involves competitive hydrogen bonds . These interactions highlight the importance of hydrogen bonding in the molecular mechanism of this compound’s action . The major products formed from these reactions include complexes with ergosterol and oleic acid, which contribute to its antimicrobial properties .
科学研究应用
Antibacterial Activity
In Vitro Studies:
Recent studies have re-evaluated the in vitro antibacterial activity of primycin against prevalent bacterial pathogens. This compound has demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentrations (MIC) for staphylococci were found to be as low as 0.06 µg/ml, indicating strong susceptibility. In contrast, it was ineffective against Gram-negative bacteria, with MIC values exceeding 64 µg/ml .
Resistance Development:
this compound displayed a concentration-dependent bactericidal effect, with minimal bactericidal concentrations (MBC) ranging from 0.25 to 2 µg/ml for various Gram-positive species. Notably, spontaneous resistant mutants did not emerge during single-step mutation experiments, suggesting a low potential for resistance development .
Antifungal Activity
Mechanism of Action:
this compound's antifungal properties are attributed to its interaction with ergosterol, a vital component of fungal cell membranes. Studies indicate that this compound forms stable complexes with ergosterol, leading to alterations in membrane structure and function. This interaction disrupts the integrity of the fungal plasma membrane, contributing to its antifungal activity against pathogens such as Candida albicans and Aspergillus species .
Thermodynamic Parameters:
The thermodynamic parameters associated with this compound-ergosterol complex formation suggest a weak but stable interaction that is entropy-driven at elevated temperatures. This characteristic may enhance the drug's efficacy in febrile conditions, highlighting its potential for treating fungal infections during systemic illnesses .
Clinical Applications
Topical Use:
Due to its effectiveness against resistant strains of Gram-positive bacteria and fungi, this compound is being explored for topical applications in treating skin infections. Its ability to inhibit mupirocin-resistant strains makes it a valuable candidate for addressing antibiotic resistance in clinical settings .
Combination Therapy:
this compound's unique mechanism of action may allow it to be used in combination therapies with other antibiotics to enhance efficacy against resistant pathogens. The potential synergistic effects warrant further investigation in clinical trials .
Case Studies
Study | Pathogen | MIC (µg/ml) | MBC (µg/ml) | Findings |
---|---|---|---|---|
Study 1 | MRSA | 0.06 | 0.25 | Effective against resistant strains |
Study 2 | Candida albicans | 64 | 128 | Interaction with ergosterol observed |
Study 3 | Aspergillus | Varies | Varies | Disruption of membrane integrity noted |
作用机制
Primycin increases the permeability of bacterial cell membranes, leading to the leakage of vital intracellular compounds such as potassium ions . This effect is dose-dependent and results in enhanced leakage of nucleotides from the bacterial cells . This compound’s primary target is the cell membrane in Gram-positive microorganisms, where it disrupts membrane integrity and induces ion leakage . The interaction of this compound with ergosterol in fungal membranes also plays a crucial role in its antifungal activity .
相似化合物的比较
Primycin is unique among macrolide antibiotics due to its large 36-membered lactone ring and its non-polyene structure . Similar compounds include other macrolide antibiotics such as erythromycin and azithromycin, which also target bacterial cell membranes but differ in their molecular structures and mechanisms of action . This compound’s broad-spectrum antimicrobial activity and its ability to target both bacterial and fungal membranes make it distinct from other macrolides .
属性
分子式 |
C55H103N3O17 |
---|---|
分子量 |
1078.4 g/mol |
IUPAC 名称 |
2-[5-[35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine |
InChI |
InChI=1S/C55H103N3O17/c1-7-8-19-43-49(69)33(3)22-23-38(61)17-11-16-37(60)18-12-20-44(66)34(4)26-47(73-54-51(71)50(70)48(31-59)74-54)46(68)30-42(65)29-41(64)28-40(63)27-39(62)15-10-9-14-32(2)25-35(5)52(75-53(43)72)36(6)45(67)21-13-24-58-55(56)57/h25-26,33,35-52,54,59-71H,7-24,27-31H2,1-6H3,(H4,56,57,58)/t33?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48-,49?,50-,51+,52?,54+/m1/s1 |
InChI 键 |
NYWSLZMTZNODJM-YZTBHFOCSA-N |
SMILES |
CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O |
手性 SMILES |
CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)O[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)C)O)O)O)C)O |
规范 SMILES |
CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O |
同义词 |
primycin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。